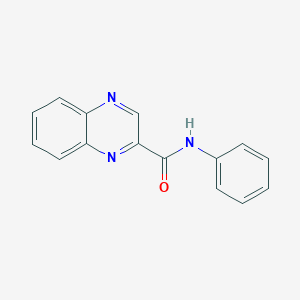

N-phenyl-2-quinoxalinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenyl-2-quinoxalinecarboxamide is a chemical compound with the molecular formula C15H11N3O. It belongs to the quinoxaline family, which is characterized by a benzene ring fused to a pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-quinoxalinecarboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with aniline under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

N-phenyl-2-quinoxalinecarboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring and the quinoxaline moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.

Reduction: Formation of this compound alcohols.

Substitution: Formation of halogenated quinoxaline derivatives.

Applications De Recherche Scientifique

Chemical and Biological Properties

N-phenyl-2-quinoxalinecarboxamide (C15H11N3O) features a unique structure that contributes to its biological activity. The compound has been investigated for its potential as an anticancer and antimicrobial agent .

Anticancer Applications

Numerous studies have highlighted the anticancer properties of this compound derivatives, particularly against various cancer cell lines.

Case Studies

- Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The IC50 values ranged from 3.3 µM to 98 µM, indicating potent activity against these cancer types .

- Molecular Docking Studies : Induced-fit docking studies revealed that these compounds effectively occupy the binding site of PI3Kα, a target in cancer therapy, suggesting their potential as selective inhibitors .

| Compound | IC50 (Caco-2) | IC50 (HCT-116) |

|---|---|---|

| 16 | 37.4 µM | 8.9 µM |

| 18 | 50.9 µM | 3.3 µM |

| 19 | 17.0 µM | 5.3 µM |

Antimicrobial Applications

Research has also focused on the antimicrobial properties of this compound against various pathogens.

Antimycobacterial Activity

A series of N-substituted quinoxaline derivatives were evaluated for their activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated moderate to good antimycobacterial activity, with some compounds showing MIC < 15.625 µg/mL .

| Compound | MIC (µg/mL) |

|---|---|

| N-(naphthalen-1-ylmethyl) | 3.91 |

| N-benzyl | <15.625 |

Material Science Applications

In addition to its biological applications, this compound serves as a valuable building block in synthetic chemistry.

Synthesis and Catalysis

The compound is utilized in the synthesis of more complex molecules and as a catalyst in various chemical reactions, contributing to advancements in material science .

Mécanisme D'action

The mechanism of action of N-phenyl-2-quinoxalinecarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anticancer agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoxaline-2-carboxamide: Shares the quinoxaline core but lacks the phenyl group.

N-benzyl quinoxaline-2-carboxamide: Similar structure with a benzyl group instead of a phenyl group.

2-(4-Chlorophenyl)-5-quinoxalinecarboxamide: Contains a chlorophenyl group, showing different biological activities

Uniqueness

N-phenyl-2-quinoxalinecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

N-phenyl-2-quinoxalinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound belongs to the quinoxaline family, characterized by a bicyclic structure containing two nitrogen atoms. The compound exhibits various chemical reactivities, including oxidation, reduction, and substitution reactions, which can influence its biological properties.

Mechanism of Action:

The primary mechanism through which this compound exerts its biological effects is through the inhibition of poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair processes. By inhibiting PARP, the compound can lead to increased DNA damage in cancer cells, promoting apoptosis and making it a promising candidate for cancer therapy .

Biological Activities

-

Anticancer Activity:

- This compound has shown potential as an anticancer agent in various studies. In vitro assays demonstrated that it could inhibit the growth of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating moderate to strong activity .

- A study reported that derivatives of quinoxaline compounds exhibited significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer), suggesting that structural modifications can enhance their efficacy .

-

Antimicrobial Activity:

- The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro tests indicated that this compound possesses antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 15.6 µg/mL .

- Additionally, it has shown antifungal activity against certain strains, although results were less consistent compared to its antibacterial effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Phenyl Substitution | Enhances lipophilicity and cellular uptake |

| Position of Nitrogens | Alters interaction with biological targets |

| Functional Groups | Electron-donating groups improve activity |

Studies have indicated that modifications at specific positions on the quinoxaline ring can lead to improved potency against both cancerous cells and microbial pathogens .

Case Studies

- Anticancer Efficacy:

- Antimicrobial Testing:

Propriétés

IUPAC Name |

N-phenylquinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPRNHHLSWRUQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.